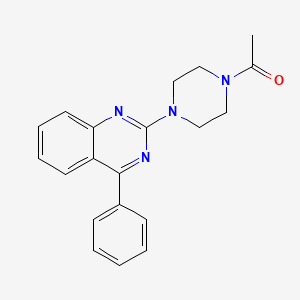![molecular formula C19H26N2O3 B5618780 1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)
1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of heterocyclic compounds, particularly those containing piperidine and pyrrolidine rings, are of significant interest due to their potential bioactivities and applications in various fields, including pharmacology. These compounds often exhibit a wide range of biological activities and are components of many natural products and medicinal molecules.
Synthesis Analysis
The synthesis of related compounds typically involves heterocyclic systems that include piperidine and pyrrolidine rings. For instance, the synthesis of heterocyclic systems containing two piperidine rings and a dioxaborinine ring was achieved by reacting 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine with derivatives of arylboronic acid, highlighting the complexity and versatility of methods available for constructing such molecules (Phuong et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities often includes diverse heterocyclic rings, and their structural determination is crucial for understanding their properties and potential applications. Techniques such as NMR, IR, MS, and X-ray diffraction are commonly employed for structural analysis. For example, the synthesis and molecular structure analysis of nitrogenous compounds containing piperazine and pyridine-3-carboxylic acid were confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, along with X-ray diffraction (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest likely involve the formation of complex heterocyclic systems through reactions such as cycloadditions, reductive cyclizations, and substitutions. These reactions enable the introduction of various substituents into the molecule, significantly altering its chemical properties and potential bioactivities. For instance, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines through cycloaddition and reductive opening of lactone-bridged adducts demonstrates the chemical versatility of these compounds (Wu et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies often include computational and theoretical analyses, such as DFT calculations, to predict these properties and optimize the molecules for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, are crucial for the development of pharmaceuticals and materials. The synthesis of piperidin-4-one derivatives and their regioselective transformations highlight the importance of understanding these chemical properties for the design of new molecules with desired functionalities (Balamurugan et al., 2007).
作用機序
特性
IUPAC Name |
cyclobutyl-[4-[2-(furan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(14-4-1-5-14)20-11-8-15(9-12-20)19(23)21-10-2-6-16(21)17-7-3-13-24-17/h3,7,13-16H,1-2,4-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJPHZNKMKEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CCCC3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

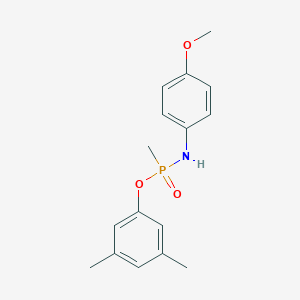
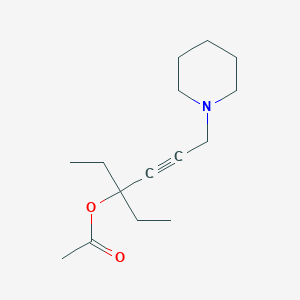
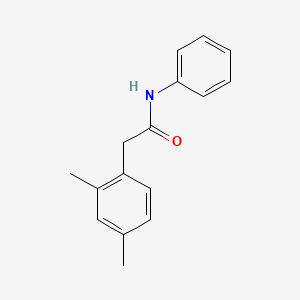
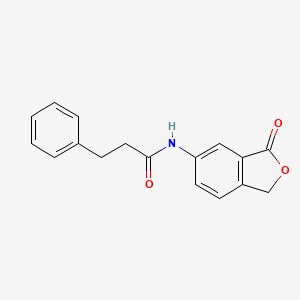
![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
![1,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5618753.png)
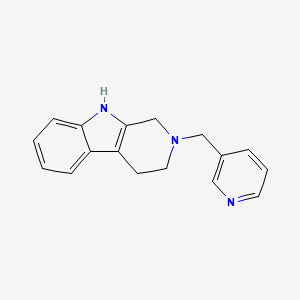
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)
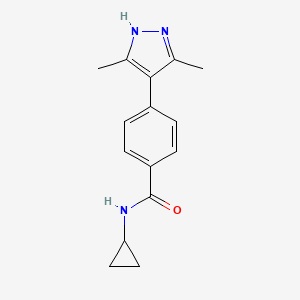
![N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618773.png)

![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)
